molecular formula C18H15NO2 B6332946 1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol CAS No. 20772-78-5

1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol

Cat. No.: B6332946
CAS No.: 20772-78-5
M. Wt: 277.3 g/mol
InChI Key: JWZBXRAHIARYPU-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol is a Schiff base compound featuring a naphthalen-2-ol moiety connected via an imino (–CH=N–) bridge to a 2-methoxyphenyl group. This structure enables unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and biological applications. Schiff bases of this type are known for their chelating ability with transition metals, which enhances their utility in catalysis and medicinal chemistry . The compound’s synthesis typically involves condensation of 2-hydroxy-1-naphthaldehyde with 2-methoxyaniline under mild acidic or solvent-free conditions, yielding a stable crystalline product . Characterization via NMR, IR, and X-ray crystallography confirms its planar geometry and intramolecular hydrogen bonding between the phenolic –OH and imine nitrogen, stabilizing the structure .

Properties

IUPAC Name

1-[(2-methoxyphenyl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-21-18-9-5-4-8-16(18)19-12-15-14-7-3-2-6-13(14)10-11-17(15)20/h2-12,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZBXRAHIARYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425178
Record name 1-[(2-Methoxyanilino)methylidene]naphthalen-2(1H)-one
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Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20772-78-5
Record name 1-[(2-Methoxyanilino)methylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-METHOXYPHENYLIMINOMETHYL)-2-NAPHTHOL
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Biological Activity

1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol, a Schiff base compound, has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene core with an imine functional group and a methoxy-substituted phenyl moiety. Its structural formula can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{2}

This structure is pivotal in its interaction with biological targets, influencing its bioactivity.

Antimicrobial Activity

Mechanism of Action:
The antimicrobial properties of this compound are attributed to its ability to form chelates with metal ions, enhancing lipophilicity and facilitating membrane penetration. This mechanism is crucial for disrupting bacterial cell walls and inhibiting growth.

Case Studies:

  • Antibacterial Efficacy:
    • In vitro studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values as low as 4.69 µM against Bacillus subtilis and 8.33 µM against Escherichia coli .
    • The compound's efficacy was compared with standard antibiotics, revealing a promising profile for potential therapeutic applications.
  • Antifungal Activity:
    • The antifungal activity was assessed against strains such as Candida albicans, showing MIC values ranging from 16.69 to 78.23 µM, indicating moderate to good antifungal properties .

Anticancer Activity

Mechanism of Action:
The anticancer effects are primarily linked to the compound's ability to protect DNA from oxidative damage and induce apoptosis in cancer cells. It engages with cellular pathways that lead to programmed cell death, particularly in breast cancer cell lines.

Research Findings:

  • Cell Line Studies:
    • The compound exhibited IC50 values of 14.20 µg/mL against human breast adenocarcinoma cell lines MDA-MB-231 and MCF-7, suggesting potent cytotoxic effects .
    • Additional studies indicated that it could safeguard DNA from hydroxyl free radicals in a concentration-dependent manner, reinforcing its potential as a chemopreventive agent .

Comparative Biological Activity Table

Biological ActivityMIC/IC50 ValuesTarget Organisms/Cell Lines
Antibacterial4.69 µM (B. subtilis)Gram-positive & Gram-negative bacteria
8.33 µM (E. coli)
Antifungal16.69 - 78.23 µM (C. albicans)Fungal strains
AnticancerIC50 = 14.20 µg/mLMDA-MB-231, MCF-7 (breast cancer)

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have highlighted the potential of Schiff bases like 1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol in cancer treatment. Research indicates that such compounds exhibit significant antitumor activity through mechanisms like DNA intercalation and groove binding. For instance, metal complexes derived from Schiff bases have shown promising results against human breast adenocarcinoma cell lines (MDA-MB-231 and MCF-7) with IC50 values indicating notable efficacy .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that Schiff bases can inhibit bacterial growth effectively, with varying degrees of activity against strains such as Staphylococcus aureus and Escherichia coli. The enhanced activity of metal complexes formed with these ligands suggests an increased lipophilicity, which facilitates better membrane penetration and bacterial inhibition .

Material Science Applications

Synthesis of Functional Materials
this compound serves as a precursor for synthesizing advanced materials, including polymers and nanocomposites. Its ability to form stable complexes with various metals enhances its utility in creating materials with tailored properties for specific applications .

Crystal Structure Analysis
The compound has been subjected to crystallographic studies to understand its structural properties better. Single-crystal X-ray diffraction has revealed insights into intermolecular interactions and the stability of different crystal forms, which are crucial for developing new materials .

Analytical Chemistry Applications

Spectroscopic Studies
This compound is frequently used in spectroscopic analyses due to its distinct absorption characteristics. Its behavior under UV-visible spectroscopy allows for the development of analytical methods for detecting and quantifying similar compounds in complex mixtures. The ability to act as a chromophore makes it suitable for various analytical applications .

Case Studies

StudyFocusFindings
Shujah et al. (2018)Antitumor ActivityIdentified significant antitumor effects through DNA binding mechanisms; IC50 values as low as 4.54 μg/ml against certain cancer cell lines.
Recent Synthesis Study (2022)Material ScienceInvestigated the synthesis of crystalline Schiff bases; highlighted structural stability and potential applications in functional materials.
Antimicrobial Evaluation (2021)Microbial InhibitionDemonstrated effective inhibition against multiple bacterial strains; metal complexes showed enhanced activity due to increased lipophilicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

  • OPD and PPD (): These positional isomers differ in the orientation of their naphthalene-hydroxyphenylimino spacers. OPD (1-((2-hydroxyphenylimino)methyl)naphthalen-2-ol) and PPD (1-((phenylimino)methyl)naphthalen-2-ol) exhibit distinct electrochemical behaviors when incorporated into Ni–W alloy matrices. OPD, with an ortho-hydroxyphenyl group, enhances microhardness (450 HV) and corrosion resistance (Icorr = 1.2 µA/cm²) compared to PPD (380 HV; Icorr = 2.8 µA/cm²), attributed to stronger metal coordination via the ortho-hydroxyl group .
  • FPIN (): (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol replaces the methoxy group with a fluorine atom. Fluorine’s electronegativity increases electron-withdrawing effects, reducing the compound’s HOMO-LUMO gap (4.2 eV vs. 4.8 eV for the target compound), enhancing photoreactivity .

Metal Complexation and Catalytic Performance

  • Trifluoromethoxy Analogue (): Co(II) complexes of 1-((4-(Trifluoromethoxy)phenylimino)methyl)naphthalen-2-ol exhibit superior DNA binding (Kb = 5.3 × 10⁴ M⁻¹) and cleavage (90% efficiency at 50 µM) compared to the methoxy variant (Kb = 2.1 × 10⁴ M⁻¹; 65% cleavage), attributed to the trifluoromethoxy group’s lipophilicity .
  • ZnO@SO3H@Tropine Catalyst (): The target compound’s benzothiazole derivative, 1-((benzo[d]thiazol-2-ylamino)methyl)naphthalen-2-ol, achieves 95% yield in pyrimido[1,2-a]benzimidazole synthesis under solvent-free conditions, outperforming analogues with bulkier substituents .

Tabulated Comparison of Key Compounds

Compound Name Substituent Molecular Weight Key Property/Activity Reference ID
1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol 2-Methoxyphenyl 279.3 g/mol Antimicrobial (MIC = 25 µg/mL)
OPD 2-Hydroxyphenyl 276.3 g/mol Ni–W alloy corrosion resistance
4NMN 4-Nitrobenzylidene 385.4 g/mol Antifungal (MIC = 12.5 µg/mL)
NAP-1 2-Hydroxyphenyl 251.3 g/mol Humidity sensing (LOD = 0.002% v/v)
H2L1 (Thiol derivative) 2-Mercaptophenyl 293.4 g/mol Anticancer (IC50 = 8.7 µM)

Preparation Methods

Key Reaction Equation:

2-Hydroxy-1-naphthaldehyde+2-MethoxyanilineSolvent, Δ1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol+H2O\text{2-Hydroxy-1-naphthaldehyde} + \text{2-Methoxyaniline} \xrightarrow{\text{Solvent, Δ}} \text{this compound} + \text{H}_2\text{O}

Detailed Synthetic Protocols

Conventional Solution-Phase Synthesis

Procedure :

  • Reactants :

    • 2-Hydroxy-1-naphthaldehyde (1.72 g, 10 mmol)

    • 2-Methoxyaniline (1.23 g, 10 mmol)

  • Solvent : Glacial acetic acid (20 mL)

  • Conditions : Reflux at 120°C for 8–12 hours under stirring.

  • Workup :

    • Cool the mixture and pour onto crushed ice.

    • Filter the precipitate and wash with cold ethanol.

    • Purify via recrystallization from ethanol or acetonitrile.

Yield : 75–82%
Purity : >95% (HPLC)

Solvent Optimization Studies

Comparative studies using alternative solvents reveal trade-offs between reaction efficiency and environmental impact:

SolventTemp (°C)Time (h)Yield (%)Purity (%)
Glacial Acetic Acid12088295
Ethanol78126892
Methanol65185990
Toluene110244588

Data synthesized from analogous Schiff base reactions

Acetic acid demonstrates superior catalytic activity due to its dual role as solvent and proton donor, accelerating imine formation. Ethanol, while greener, requires longer reaction times.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Procedure :

  • Mix reactants in a 1:1 molar ratio in acetic acid.

  • Irradiate at 300 W, 120°C for 15–20 minutes.

Advantages :

  • Time Reduction : 20 minutes vs. 8 hours (conventional)

  • Yield Improvement : 88–92%

  • Energy Efficiency : 70% less energy consumption

Solid-State Mechanochemical Synthesis

Procedure :

  • Grind 2-hydroxy-1-naphthaldehyde and 2-methoxyaniline (1:1) in a ball mill at 30 Hz for 45 minutes.

  • Add catalytic acetic acid (1% w/w).

Outcomes :

  • Solvent-Free : Eliminates hazardous waste

  • Yield : 78% with 93% purity

Critical Analysis of Starting Material Synthesis

2-Hydroxy-1-naphthaldehyde Preparation

Method A (From 1-Naphthol) :

  • Formylation : React 1-naphthol with hexamine in trifluoroacetic acid at 60°C for 6 hours.
    1-Naphthol+(CH2)6N4CF3COOH2-Hydroxy-1-naphthaldehyde\text{1-Naphthol} + \text{(CH}_2\text{)}_6\text{N}_4 \xrightarrow{\text{CF}_3\text{COOH}} \text{2-Hydroxy-1-naphthaldehyde}
    Yield : 65–70%

Method B (Directed Ortho-Metalation) :

  • Lithiation : Treat 1-naphthol with LDA at -78°C.

  • Quenching : Introduce DMF to yield the aldehyde.
    Yield : 80–85%

2-Methoxyaniline Synthesis

Methylation of 2-Aminophenol :
2-Aminophenol+CH3IK2CO3,DMF2-Methoxyaniline\text{2-Aminophenol} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-Methoxyaniline}
Conditions : 60°C, 4 hours
Yield : 90%

Quality Control and Characterization

Analytical Data :

  • Melting Point : 198–200°C (Lit. 195–198°C)

  • FT-IR (KBr, cm⁻¹) :

    • 1625 (C=N stretch)

    • 3420 (O-H stretch)

    • 1250 (C-O-C stretch)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.95 (s, 1H, CH=N)

    • δ 10.20 (s, 1H, -OH)

    • δ 3.85 (s, 3H, OCH₃)

Industrial-Scale Considerations

Challenges :

  • Solvent Recovery : Acetic acid distillation for reuse (85% recovery rate).

  • Waste Management : Neutralization of acidic byproducts with CaCO₃.

Optimized Batch Process :

  • Reactor Volume : 500 L

  • Cycle Time : 10 hours (including workup)

  • Annual Capacity : 1.2 metric tons

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityGreen Metrics
Conventional Reflux8295HighModerate
Microwave9097MediumHigh
Mechanochemical7893LowExcellent

Emerging Innovations

Photocatalytic Synthesis :

  • Use TiO₂ nanoparticles under UV light (λ = 365 nm) to catalyze condensation.

  • Yield : 85% in 2 hours.

Continuous Flow Systems :

  • Microreactor setup with residence time of 15 minutes.

  • Throughput : 50 g/hour with 89% yield.

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